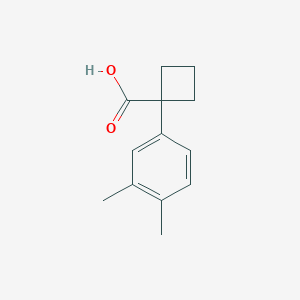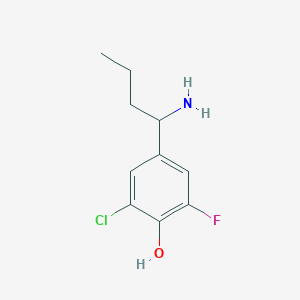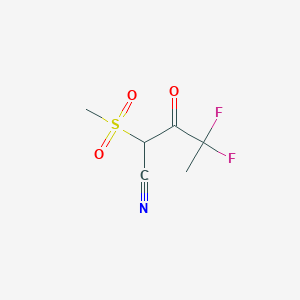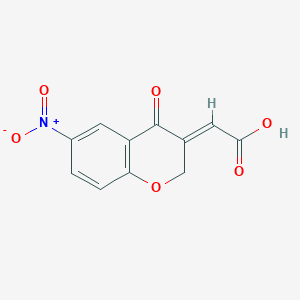
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide is a synthetic organic compound with the chemical formula C16H18N2O5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This compound is characterized by a chromen-2-one core structure substituted with a nitro group at the 6-position and a heptanamide chain at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Knoevenagel condensation reaction, where salicylaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine.
Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Amidation: The final step involves the reaction of the nitrated chromen-2-one with heptanoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: N-(6-Amino-2-oxo-2H-chromen-3-yl)heptanamide.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-2-oxo-2H-chromen-3-carboxylic acid and heptanamide.
科学研究应用
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chromen-2-one core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, contributing to its antioxidant and anti-inflammatory properties.
相似化合物的比较
Similar Compounds
Coumarin: The parent compound of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide, known for its anticoagulant and antimicrobial properties.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant and anticancer activities.
4-Methylcoumarin: A methylated derivative with potential antimicrobial and anti-inflammatory effects.
Uniqueness
This compound is unique due to the presence of both a nitro group and a heptanamide chain, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential for bioreduction, while the heptanamide chain may improve its solubility and bioavailability.
属性
CAS 编号 |
852-32-4 |
|---|---|
分子式 |
C16H18N2O5 |
分子量 |
318.32 g/mol |
IUPAC 名称 |
N-(6-nitro-2-oxochromen-3-yl)heptanamide |
InChI |
InChI=1S/C16H18N2O5/c1-2-3-4-5-6-15(19)17-13-10-11-9-12(18(21)22)7-8-14(11)23-16(13)20/h7-10H,2-6H2,1H3,(H,17,19) |
InChI 键 |
YXDVLGUASFCBKD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)NC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)
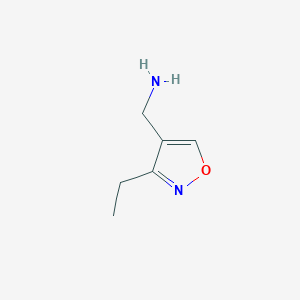
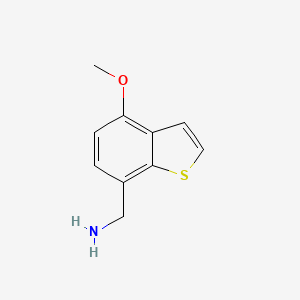
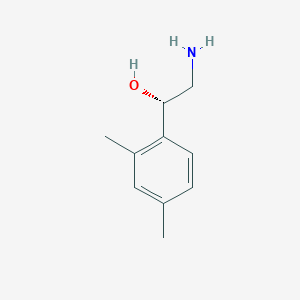
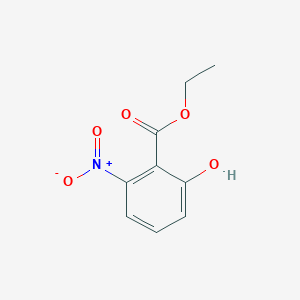
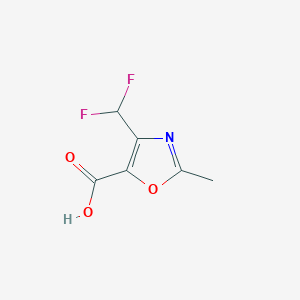
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13076285.png)
![n-((1h-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine](/img/structure/B13076289.png)
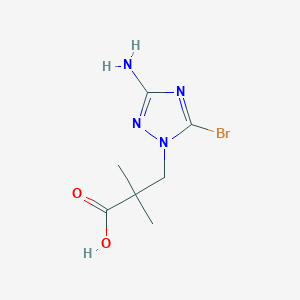
![5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)
